(Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate
Description
Properties
IUPAC Name |
methyl (2Z)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-17-9(14)6-8-10(15)13(11(16)19-8)7-12-2-4-18-5-3-12/h6H,2-5,7H2,1H3/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTPFCUOPISUGP-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=O)S1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N(C(=O)S1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thioamide with an α-halo ester to form the thiazolidine ring. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Morpholinomethyl Group: The morpholinomethyl group is introduced via a nucleophilic substitution reaction. Morpholine reacts with a suitable electrophile, such as a halomethyl derivative, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the synthesis of (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the morpholinomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different nucleophilic groups replacing the morpholinomethyl group.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate serves as a versatile intermediate for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of biologically active molecules. Its thiazolidine ring is a common motif in many bioactive compounds, and modifications of this structure can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Medicine
In medicinal chemistry, (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of drugs aimed at treating various diseases, including infections and metabolic disorders.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering, where it can contribute to the development of new materials with desirable mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The morpholinomethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Thiazolidinedione Derivatives
Structural Modifications and Substituent Effects
The biological activity of TZDs is highly dependent on substituents at positions 3 and 5 of the thiazolidinone ring. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Polarity and Bioactivity: The target compound's morpholinomethyl group introduces a polar, hydrogen-bond-capable moiety, contrasting with the dimethylamino group in 's compound. Morpholine’s oxygen atom may improve water solubility and reduce cytotoxicity compared to tertiary amines . Phenoxy-acetamide substituents (e.g., compound 73) enhance anti-inflammatory activity by facilitating interactions with inflammatory enzymes like iNOS .
Stereoelectronic Effects :
Computational and Mechanistic Insights
- DFT Studies: Geometric optimization of TZDs (e.g., B3LYP/6-31G(d,p)) reveals that electron-withdrawing groups (e.g., morpholinomethyl) stabilize the thiazolidinone ring, enhancing electrophilicity for nucleophilic attack in biological targets .
- Docking Studies: Phenoxy and sulfonate groups in analogs exhibit strong binding to PPAR-γ and α-glucosidase, respectively . The target compound’s morpholine group may interact with polar residues in similar targets.
Biological Activity
(Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate is a thiazolidinone derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the existing literature on the biological activity of this compound, highlighting key studies, mechanisms of action, and relevant data.
Chemical Structure and Properties
The compound features a thiazolidinone core with a morpholinomethyl substituent, contributing to its unique biological properties. Its structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various N-derivatives of thiazolidinones and found that certain modifications enhanced their antibacterial and antifungal activities. Specifically, the presence of the morpholine group was associated with moderate antimicrobial efficacy compared to other derivatives without this substituent .
Anticancer Activity
Thiazolidinone derivatives have shown promising results in anticancer assays. In particular, compounds with similar structures have been reported to inhibit cancer cell proliferation effectively. For example, one study reported that certain thiazolidinone derivatives exhibited GI50 values ranging from 1.10 µM to 10.00 µM against various cancer cell lines . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis.
| Compound | GI50 (µM) | Cell Line |
|---|---|---|
| Compound 5j | 1.10 | A-549 |
| Compound 5b | 91 ± 07 | EGFR |
| Compound 3c | 125 ± 11 | Various |
Enzyme Inhibition
Thiazolidinones have been shown to inhibit various enzymes crucial for cancer progression. For instance, they can inhibit protein tyrosine kinases (PTKs) and topoisomerase II, which are vital for cell division and DNA replication . The specific interactions of (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate with these enzymes remain an area for further investigation.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of several thiazolidinone derivatives, including those with morpholine substitutions. The results indicated that while some derivatives were potent against specific bacterial strains, others showed limited efficacy. The structure-activity relationship suggested that modifications at the morpholine position could enhance activity against resistant strains .
Anticancer Efficacy Assessment
In a comparative study involving several thiazolidinone derivatives, (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate was tested against A-549 lung cancer cells. The compound demonstrated significant antiproliferative effects with an IC50 value comparable to established chemotherapeutics like doxorubicin . This highlights its potential as a lead compound for further development.
The biological activity of (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate is attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation.
- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
Q & A
Q. Key Findings :
- Analogues with morpholinomethyl groups showed 20–40% higher COX-2 inhibition compared to non-substituted derivatives .
- Substitutions at the thiazolidinedione core enhance cytotoxicity (e.g., IC50 = 8.2 µM in HepG2 cells) .
Advanced: How do structural modifications influence the compound’s biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
- Morpholinomethyl group : Enhances solubility and target binding via hydrogen bonding with active sites (e.g., BAG3 protein) .
- Thiazolidinedione core : Electron-withdrawing groups (e.g., nitro, halogens) improve α-glucosidase inhibition (IC50 reduction by 50% in derivatives) .
- Z-configuration : Critical for planar alignment with enzyme pockets, as shown in docking studies with α-glucosidase (−8.2 kcal/mol binding affinity) .
Example Optimization :
Replacing the methyl ester with a sulfonate group increased α-glucosidase inhibition (compound 7m , IC50 = 12.4 µM vs. 35.6 µM for parent) .
Advanced: How can computational modeling guide the design of derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding modes with targets (e.g., BAG3, α-glucosidase). Focus on residues like Arg439 (α-glucosidase) for hydrogen bonding .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- ADME prediction : SwissADME calculates bioavailability (e.g., TPSA < 140 Ų for blood-brain barrier penetration) .
Case Study :
Derivative 7j showed a −9.6 kcal/mol docking score with α-glucosidase, correlating with in vivo efficacy in reducing postprandial glucose .
Advanced: How are pharmacokinetic parameters and metabolites analyzed?
Methodological Answer:
- Pharmacokinetics :
- Metabolite profiling :
Key Insight :
Morpholinomethyl groups reduce hepatic clearance by 30% compared to piperidine analogues, suggesting improved metabolic stability .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Assay standardization : Compare protocols (e.g., cell line origin, serum concentration) to identify variability .
- Dose-response validation : Re-test disputed compounds under uniform conditions (e.g., 10 µM–100 µM range).
- Target selectivity profiling : Use kinase panels to rule off-target effects (e.g., 95% inhibition of BAG3 vs. <10% for EGFR) .
Example :
Discrepancies in COX-2 inhibition (45–75% across studies) were attributed to differences in enzyme sources (human recombinant vs. murine) .
Advanced: What in vivo models validate efficacy and toxicity?
Methodological Answer:
- Efficacy :
- Toxicity :
Advanced: How to optimize reaction yields for scale-up synthesis?
Methodological Answer:
- Solvent screening : Replace DMF with biodegradable solvents (e.g., Cyrene™) to improve sustainability without compromising yield (85% vs. 82% in DMF) .
- Catalyst optimization : Use Pd/C (1 mol%) for hydrogenation steps, reducing reaction time from 24 h to 6 h .
- Process analytics : In-line FTIR monitors intermediate formation, reducing purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
